Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-

Description

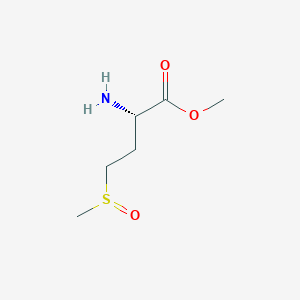

The compound Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is a chiral amino acid derivative characterized by:

- Molecular formula: C₆H₁₃NO₃S (calculated).

- Functional groups: A methyl ester at the carboxylic acid terminus, an amino group at the C2 position, and a methylsulfinyl group at C4.

- Stereochemistry: The (2S) configuration denotes a chiral center at the second carbon, critical for biological interactions and synthetic applications.

- Key structural features: The sulfinyl group (-S(O)-) introduces polarity and chirality, influencing solubility and reactivity. This compound is structurally related to methionine derivatives, where sulfoxidation (sulfinyl formation) modulates redox activity and metabolic pathways .

Properties

CAS No. |

83069-44-7 |

|---|---|

Molecular Formula |

C6H13NO3S |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfinylbutanoate |

InChI |

InChI=1S/C6H13NO3S/c1-10-6(8)5(7)3-4-11(2)9/h5H,3-4,7H2,1-2H3/t5-,11?/m0/s1 |

InChI Key |

KWEJHUFCEXDKPM-ITZCMCNPSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCS(=O)C)N |

Canonical SMILES |

COC(=O)C(CCS(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- typically involves the following key steps:

- Starting Material: L-methionine or its methyl ester derivative.

- Oxidation of the Sulfur Atom: Conversion of the methylthio group (-SCH3) to the methylsulfinyl group (-S(O)CH3).

- Esterification: Formation of the methyl ester if starting from the free acid.

Detailed Synthetic Routes

Esterification of L-Methionine

- Method: L-methionine is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions to form methyl L-methioninate.

- Reaction Conditions: Reflux methanol, acid catalyst, several hours until complete esterification.

- Purification: Removal of excess methanol by distillation, followed by crystallization or extraction.

Oxidation of Methyl L-Methioninate to Methyl (2S)-2-amino-4-(methylsulfinyl)butanoate

- Oxidizing Agents: Common reagents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or other peroxy acids.

- Reaction Conditions: Controlled temperature (0–25°C) to avoid overoxidation to sulfone; reaction times vary from 1 to 4 hours.

- Mechanism: Selective oxidation of the sulfur atom from the sulfide (-S-) to sulfoxide (-S=O-) without affecting the amino or ester groups.

- Workup: Quenching excess oxidant, extraction with organic solvents, washing, drying, and purification by recrystallization or chromatography.

This step is critical to ensure the sulfoxide stereochemistry is preserved and the (2S) configuration of the amino acid is maintained.

Alternative Synthetic Approach via Free Radical Addition (From Related Compounds)

- Patent Insight: According to patent EP0961769B1, related sulfur-containing amino acid esters are synthesized via free radical addition of methyl mercaptan to unsaturated precursors such as methyl 2-hydroxy-3-butenoate under nitrogen atmosphere at low temperatures (-78°C), followed by controlled warming and reaction at 50–60°C.

- Relevance: While this method is more common for preparing hydroxy analogs of methionine esters, it can be adapted for preparing methyl esters with sulfur oxidation by subsequent oxidation steps.

- Advantages: High regio- and stereoselectivity, suitable for industrial-scale synthesis.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | L-Methionine | Methanol, H2SO4, reflux, several hours | Methyl L-methioninate | Acid-catalyzed esterification |

| 2 | Methyl L-methioninate | H2O2 or m-CPBA, 0–25°C, 1–4 hours | Methyl (2S)-2-amino-4-(methylsulfinyl)butanoate | Selective sulfoxide oxidation |

| 3 | Methyl 2-hydroxy-3-butenoate (alternative) | Methyl mercaptan, AIBN initiator, -78°C to 60°C, N2 atmosphere | Sulfur-containing ester intermediate | Free radical addition, followed by oxidation |

Analytical Techniques for Monitoring and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR identifies methylthio and methylsulfinyl protons, confirming oxidation state changes.

- ^13C NMR confirms ester and amino acid backbone integrity.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular weight (179.24 g/mol).

- High-Performance Liquid Chromatography (HPLC):

- Used for purity assessment and reaction monitoring.

- Infrared Spectroscopy (IR):

- Sulfoxide S=O stretching vibration observed around 1030–1070 cm^-1.

- Chiral Chromatography:

- Confirms retention of (2S) stereochemistry.

Research and Industrial Context

- The compound is a key intermediate or derivative in biochemical research related to methionine metabolism and sulfur amino acid chemistry.

- The sulfoxide form is relevant for studying oxidation states of sulfur in biological systems.

- Industrially, controlled oxidation methods are preferred to avoid overoxidation to sulfone, which alters biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In aqueous environments, the reaction proceeds via nucleophilic attack on the carbonyl carbon:

Conditions and Products

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 2-Amino-4-(methylsulfinyl)butanoic acid + methanol | |

| Basic Hydrolysis | NaOH (aq), 60°C | Sodium 2-amino-4-(methylsulfinyl)butanoate + methanol |

The sulfinyl group remains stable under these conditions, preserving the compound’s chirality at the α-carbon.

Oxidation and Reduction

The methylsulfinyl group participates in redox reactions:

Oxidation

Further oxidation of the sulfinyl group (e.g., with H₂O₂) converts it to a sulfone, though this is less common due to steric hindrance.

Reduction

Reduction with agents like NaBH₄ or LiAlH₄ selectively reduces the sulfinyl group to a thioether:

This reaction modifies biological activity, as seen in studies on methionine derivatives .

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under catalytic acidic or basic conditions:

This reaction is critical for modifying solubility and reactivity in pharmaceutical intermediates.

Radiolytic Degradation

Under γ-irradiation, methionine methyl ester derivatives generate sulfur volatiles via radical-mediated pathways :

Key Radiolytic Products

| Product | Formation Pathway |

|---|---|

| Dimethyl disulfide (DMDS) | Cleavage of S–CH₂ bonds followed by recombination |

| Methyl thiirane | Cyclization of sulfur radicals |

| 2-Propenoic acid methyl ester | Radiolytic decarboxylation |

Mechanistic studies propose that hydroxyl radicals (- OH) and hydrated electrons (e⁻ₐq) initiate bond cleavage, yielding intermediates that recombine to form stable sulfur compounds .

Amino Group Reactivity

The α-amino group participates in:

Acylation

Reaction with acetyl chloride yields N-acetyl derivatives, a common protection strategy in peptide synthesis:

This reaction is quantitative in biphasic systems (e.g., EtOAc/water) with NaHCO₃ as a base .

Schiff Base Formation

Condensation with aldehydes (e.g., formaldehyde) forms imines, which are intermediates in enzymatic processes.

Stability Under Irradiation

Irradiation studies reveal decomposition pathways:

-

Primary cleavage sites : S–CH₂ and CH₂–CH₂ bonds in the side chain.

-

Byproducts : Cyclopropanecarboxylic acid methyl ester (via cyclization) and butanoic acid methyl ester (via decarboxylation) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Products |

|---|---|---|---|

| Ester | Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid/methanol |

| Sulfinyl | Reduction | NaBH₄ | Thioether |

| Amino | Acylation | Acetyl chloride | N-Acetyl derivative |

Scientific Research Applications

Chemistry

In chemistry, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study protein modifications and interactions. It serves as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .

Medicine

In medicine, Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- is investigated for its potential therapeutic properties. It is studied for its role in modulating enzyme activities and as a potential drug candidate for various diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methylsulfinyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Biological Activity

Butanoic acid, 2-amino-4-(methylsulfinyl)-, methyl ester, (2S)-, commonly referred to as HMB (2-Hydroxy-4-(methylthio)butanoic acid), is a compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its effects on growth performance in livestock and its metabolic implications.

- Chemical Formula : C₅H₁₃NO₄S

- Molecular Weight : 165.23 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and a methylsulfinyl substituent.

Growth Performance in Livestock

Recent studies have highlighted the positive impact of HMB supplementation on livestock growth performance. A study involving Angus steers demonstrated that dietary supplementation with HMB significantly improved average daily gain (ADG) and feed conversion ratio (FCR).

| Treatment Group | Average Daily Gain (kg/day) | Feed Conversion Ratio |

|---|---|---|

| Basal Diet | 1.50 | 6.0 |

| HMB 15g/day | 1.70 | 5.5 |

| HMB 30g/day | 1.85 | 5.0 |

The results indicated a linear increase in ADG with higher levels of HMB supplementation, demonstrating its efficacy in enhancing feed efficiency and overall growth performance in cattle .

The biological activity of HMB is attributed to its role as a metabolizable form of methionine. Methionine is crucial for protein synthesis and various metabolic processes. When supplemented, HMB is partially absorbed directly through the rumen wall into the bloodstream and converted to methionine in the liver. The remaining portion is utilized by rumen microorganisms to enhance microbial protein synthesis, which is essential for ruminant nutrition .

Study on Ruminant Nutrition

In a controlled trial lasting 120 days, researchers evaluated the effects of HMB on ruminal fermentation and microbial composition in beef cattle. The study found that higher doses of HMB led to significant changes in volatile fatty acid profiles, which are critical for energy metabolism in ruminants.

- Findings :

- Increased propionate and butyrate concentrations were observed.

- A decrease in ammonia-nitrogen levels was noted with higher HMB supplementation.

These changes suggest that HMB not only improves nutrient digestibility but also modifies the ruminal environment to favor beneficial microbial populations .

Metabolic Implications

HMB has been shown to influence several metabolic pathways:

- Protein Synthesis : Enhances protein synthesis rates in skeletal muscle.

- Antioxidant Activity : Exhibits potential antioxidant properties, which may help mitigate oxidative stress in livestock.

- Immune Function : Some studies suggest that HMB can improve immune response in animals under stress conditions.

Q & A

Basic Research: How is the methylsulfinyl group introduced during the synthesis of (2S)-2-amino-4-(methylsulfinyl)butanoic acid methyl ester?

Methodological Answer:

The methylsulfinyl group (-S(O)CH₃) is typically introduced via oxidation of a methylthio (-SCH₃) precursor. Common oxidizing agents include hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. For example:

- Step 1: Synthesize the methylthio intermediate (e.g., via nucleophilic substitution of a thiol group with methyl iodide).

- Step 2: Oxidize the thioether to the sulfinyl group using H₂O₂ in acetic acid at 0–5°C to avoid overoxidation to sulfone. Reaction progress is monitored via TLC or HPLC .

- Chiral purity: Asymmetric oxidation catalysts (e.g., titanium-based complexes) may be used to retain the (2S)-configuration.

Basic Research: What analytical techniques are critical for confirming the stereochemical purity of (2S)-2-amino-4-(methylsulfinyl)butanoic acid methyl ester?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chirobiotic T) with UV detection. Retention times are compared to enantiomeric standards.

- NMR Spectroscopy: - and -NMR can identify diastereomers via splitting patterns (e.g., coupling constants for adjacent stereocenters).

- Polarimetry: Specific optical rotation ([α]) measurements validate enantiomeric excess.

- X-ray Crystallography: Definitive confirmation of absolute configuration for crystalline derivatives .

Advanced Research: How does the (2S)-configuration influence the compound’s biological interactions, and how can this be modeled computationally?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target receptors (e.g., enzymes or transporters). Compare docking scores of (2S)- vs. (2R)-enantiomers.

- Molecular Dynamics (MD): Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent (e.g., GROMACS). Focus on hydrogen bonding between the sulfinyl group and active-site residues.

- QSAR Studies: Correlate stereochemical parameters (e.g., steric bulk, dipole moments) with bioactivity data from in vitro assays .

Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Validation: Re-analyze samples using LC-MS to rule out impurities (e.g., sulfone byproducts) that may skew activity results .

- Epimerization Checks: Test for racemization under experimental conditions (e.g., pH, temperature) via chiral HPLC. Adjust buffers to stabilize the (2S)-form .

- Dose-Response Reproducibility: Conduct triplicate assays across multiple cell lines or enzyme batches to isolate batch-specific variability .

Basic Research: What protocols ensure stability of the methylsulfinyl group during storage?

Methodological Answer:

- Storage Conditions: Keep the compound at -20°C in anhydrous, oxygen-free environments (e.g., argon-purged vials with desiccants).

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis track sulfinyl-to-sulfone conversion.

- pH Control: Avoid acidic conditions (pH < 3) to prevent protonation of the sulfinyl oxygen, which accelerates decomposition .

Advanced Research: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) elucidate metabolic pathways of this compound?

Methodological Answer:

- Synthesis of Labeled Analogs: Introduce at the methylsulfinyl carbon or at the amino group via custom synthetic routes.

- LC-MS/MS Tracing: Administer labeled compound to in vitro/in vivo models and monitor metabolites (e.g., sulfone derivatives or amino acid conjugates) using MRM (multiple reaction monitoring) modes.

- Isotope Ratio Analysis: Quantify / ratios in exhaled CO₂ or urine to map carbon oxidation pathways .

Advanced Research: What strategies optimize enantioselective synthesis for large-scale production of the (2S)-enantiomer?

Methodological Answer:

- Catalytic Asymmetric Oxidation: Use Sharpless-type oxidation with Ti(OiPr)₄, diethyl tartrate, and H₂O₂ to achieve >90% enantiomeric excess (ee).

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze (2R)-ester impurities, leaving the (2S)-form intact.

- Crystallization-Induced Diastereomer Transformation (CIDT): Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize to >99% ee .

Notes

- Stereochemical Rigor: Emphasized validation techniques due to the compound’s chiral complexity.

- Advanced Focus: Integrated computational and isotopic methods to address high-level research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.